4-Chloro-1,1'-biphenyl

Description

4-Chloro-1,1'-biphenyl (CAS 2051-62-9) is a monochlorinated biphenyl with the molecular formula C₁₂H₉Cl and a molecular weight of 188.653 g/mol . It belongs to the polychlorinated biphenyl (PCB) family, specifically designated as PCB 3 due to its single chlorine substitution at the para position of one benzene ring . It is historically used in industrial applications such as plasticizers, dielectric fluids, and synthetic intermediates . Its IUPAC name and common synonyms include p-chlorobiphenyl, 4-chlorodiphenyl, and 1-chloro-4-phenylbenzene .

Key physicochemical properties:

Properties

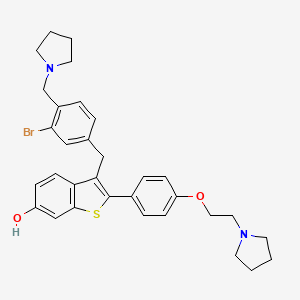

Molecular Formula |

C32H35BrN2O2S |

|---|---|

Molecular Weight |

591.6 g/mol |

IUPAC Name |

3-[[3-bromo-4-(pyrrolidin-1-ylmethyl)phenyl]methyl]-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1-benzothiophen-6-ol |

InChI |

InChI=1S/C32H35BrN2O2S/c33-30-20-23(5-6-25(30)22-35-15-3-4-16-35)19-29-28-12-9-26(36)21-31(28)38-32(29)24-7-10-27(11-8-24)37-18-17-34-13-1-2-14-34/h5-12,20-21,36H,1-4,13-19,22H2 |

InChI Key |

QVDZMCVSIVITGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)CC5=CC(=C(C=C5)CN6CCCC6)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1'-biphenyl typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the bromine and pyrrolidine groups through nucleophilic substitution reactions. The final steps involve the attachment of the ethoxy and phenyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1'-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1'-biphenyl depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[1,1′-Biphenyl]-4-Carbonitrile

- Structure : Nitrile group (-CN) replaces the chlorine atom.

- 1H NMR : δ 7.07–7.09 (d, 2H), 7.37–7.45 (m, 3H), 7.83–7.87 (d, 2H), 7.96 (s, 4H) .

- 13C NMR : δ 111.9 (CN), 118.1, 127.5–144.4 .

- Key differences :

4-Cyclohexyl-1,1'-Biphenyl

- Structure : Cyclohexyl group replaces chlorine.

- Synthesis : Iron-catalyzed Kumada cross-coupling of this compound with cyclohexylmagnesium chloride (90% yield ) .

- 1H NMR (CDCl₃): δ 7.58–7.61 (m, aromatic), 1.2–1.8 (m, cyclohexyl protons) .

- Key differences :

Dichlorobiphenyl (108) and Polychlorinated Biphenyl (109)

- Structure : Di- or poly-chlorinated biphenyls (e.g., 4,4'-dichlorobiphenyl).

- Synthesis : Chlorination of biphenyl using Cl₂ in acetic acid or direct exposure to chlorine gas .

- Key differences :

4′-Chloro-2-Nitro-1,1′-Biphenyl

- Structure: Nitro (-NO₂) and chloro (-Cl) substituents on adjacent rings.

- Molecular formula: C₁₂H₈ClNO₂ .

- Key differences: Nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. Applications: Potential use in explosives or dyes, contrasting with PCB 3’s industrial roles .

Environmental and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.